molecular formula C25H24ClN3O4 B11432776 5-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide

5-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide

Cat. No.: B11432776
M. Wt: 465.9 g/mol
InChI Key: PLVLUVBQXIDEEF-UHFFFAOYSA-N
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Description

5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]PENTANAMIDE is a complex organic compound that features a quinazoline core, a chlorophenyl group, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]PENTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the chlorophenyl and furan groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]PENTANAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery efforts.

    Medicine: Its structural features suggest potential pharmacological activity, making it a candidate for the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]PENTANAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinazoline core and the chlorophenyl group could play key roles in these interactions, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, are known for their anticancer properties.

    Chlorophenyl Compounds: Chlorophenyl-containing compounds, like chlorpromazine, have diverse pharmacological activities.

    Furan Derivatives: Furan-containing compounds, such as furosemide, are used in various therapeutic applications.

Uniqueness

What sets 5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]PENTANAMIDE apart is the combination of these three distinct moieties in a single molecule. This unique structure could confer a range of biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H24ClN3O4

Molecular Weight

465.9 g/mol

IUPAC Name

5-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide

InChI

InChI=1S/C25H24ClN3O4/c26-19-8-5-7-18(15-19)17-29-22-11-2-1-10-21(22)24(31)28(25(29)32)13-4-3-12-23(30)27-16-20-9-6-14-33-20/h1-2,5-11,14-15H,3-4,12-13,16-17H2,(H,27,30)

InChI Key

PLVLUVBQXIDEEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)Cl)CCCCC(=O)NCC4=CC=CO4

Origin of Product

United States

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